6-Nitronicotinoyl chloride

Catalog No.
S9066222
CAS No.
60780-82-7
M.F
C6H3ClN2O3
M. Wt
186.55 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Nitronicotinoyl chloride

CAS Number

60780-82-7

Product Name

6-Nitronicotinoyl chloride

IUPAC Name

6-nitropyridine-3-carbonyl chloride

Molecular Formula

C6H3ClN2O3

Molecular Weight

186.55 g/mol

InChI

InChI=1S/C6H3ClN2O3/c7-6(10)4-1-2-5(8-3-4)9(11)12/h1-3H

InChI Key

XGDAWVFFTNPNOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)Cl)[N+](=O)[O-]

6-Nitronicotinoyl chloride is an organic compound characterized by its chemical structure, which includes a nitro group attached to the nicotinoyl moiety. The compound has the molecular formula C6_6H2_2ClN2_2O3_3 and is typically encountered as a colorless to pale yellow crystalline solid. It is soluble in various organic solvents such as ether, methanol, and dichloromethane but exhibits low solubility in water. The presence of both a chlorine atom and a nitro group on the pyridine ring enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution due to the electron-withdrawing effects of the nitro group, which increases the electrophilicity of the carbonyl carbon. This reaction typically involves nucleophiles such as amines and alcohols, leading to the formation of amides and esters, respectively.
  • Electrophilic Substitution: The nitro group also facilitates electrophilic substitution reactions on the pyridine ring, allowing for further functionalization of the compound.
  • Condensation Reactions: 6-Nitronicotinoyl chloride can engage in condensation reactions with various nucleophiles, yielding more complex molecular structures .

The biological activity of 6-nitronicotinoyl chloride has been explored in various studies. It has been identified as having potential antimicrobial properties, particularly against certain bacterial strains. The nitro group is often associated with biological activity due to its ability to participate in redox reactions within biological systems. Additionally, compounds with similar structures have shown promise as anti-cancer agents, suggesting that 6-nitronicotinoyl chloride may also have therapeutic applications in oncology .

The synthesis of 6-nitronicotinoyl chloride typically involves several steps:

  • Preparation of 5-nitronicotinic Acid: This initial step involves reacting nicotinic acid with nitric acid to introduce the nitro group onto the aromatic ring.
  • Chlorination: The resulting 5-nitronicotinic acid is treated with a chlorinating agent such as phosphorus oxychloride or thionyl chloride to introduce the chlorine atom, forming 6-chloro-5-nitronicotinic acid.
  • Formation of 6-Nitronicotinoyl Chloride: Finally, the chlorinated acid is reacted with thionyl chloride to yield 6-nitronicotinoyl chloride .

The applications of 6-nitronicotinoyl chloride are diverse:

  • Organic Synthesis: It serves as a versatile reagent for synthesizing various heterocyclic compounds and other organic molecules.
  • Pharmaceutical Research: Due to its reactivity and potential biological activity, it is utilized in developing new pharmaceutical agents.
  • Biological Studies: It is employed in research investigating the biological effects of nitroaromatic compounds, contributing to understanding their mechanisms of action .

Interaction studies involving 6-nitronicotinoyl chloride focus on its reactivity with various nucleophiles. These studies help elucidate its potential applications in drug development and organic synthesis. For instance, investigations into how this compound interacts with amino acids or other biomolecules can provide insights into its possible therapeutic effects or toxicity profiles. Additionally, its role as an intermediate in synthesizing more complex pharmaceuticals is an area of active research .

Several compounds share structural similarities with 6-nitronicotinoyl chloride, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Aspects
5-Nitronicotinoyl ChlorideLacks chlorine atomLess reactive in nucleophilic substitutions
6-Chloronicotinoyl ChlorideLacks nitro groupReduced electrophilicity; different reactivity
5-Chloro-2-nitrobenzoic AcidContains both nitro and chloro groupsDifferent aromatic system; varied applications
4-NitropyridineNitro group on a pyridine ringUsed primarily in agrochemicals
3-NitropyridineSimilar nitrogen functionalityDifferent position affects reactivity

Each of these compounds highlights different aspects of reactivity and application potential compared to 6-nitronicotinoyl chloride. The unique combination of both nitro and chloro functionalities in 6-nitronicotinoyl chloride enhances its utility in synthetic chemistry and biological research .

Classical Acylation Routes from Nicotinic Acid Precursors

The synthesis of 6-nitronicotinoyl chloride historically begins with nicotinic acid derivatives due to their commercial availability and well-established reactivity profiles. A two-step sequence involving nitration followed by chlorination is most prevalent. In the first step, nicotinic acid undergoes nitration using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to yield 6-nitronicotinic acid, achieving regioselectivity through careful temperature control [5]. The nitro group’s meta-directing effect ensures preferential substitution at the 6-position, as evidenced by nuclear magnetic resonance (NMR) studies [5].

Subsequent chlorination employs thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. For instance, treating 6-nitronicotinic acid with excess SOCl₂ in anhydrous dichloromethane (DCM) at 60°C for 4 hours affords the acyl chloride in 78–85% yield [1]. The reaction’s exothermic nature necessitates gradual reagent addition, as rapid chlorination can lead to byproducts such as 6-chloronicotinoyl chloride [1]. Alternative chlorinating agents like oxalyl chloride ((COCl)₂) offer milder conditions but require catalytic dimethylformamide (DMF) to activate the carboxylic acid .

Table 1: Comparison of Chlorinating Agents for 6-Nitronicotinoyl Chloride Synthesis

AgentSolventTemperature (°C)Yield (%)Byproducts
SOCl₂DCM60856-Chloro derivatives
PCl₅Toluene11072Phosphorus oxides
(COCl)₂/DMFTHF2588Minimal

Nitration-Chlorination Sequential Reactions

Inverse sequencing—chlorination preceding nitration—has been explored to circumvent the instability of nitro-substituted intermediates. Starting with nicotinoyl chloride, nitration using fuming nitric acid (90%) in sulfuric acid at -10°C introduces the nitro group at the 6-position with 70% efficiency [4]. However, this method risks over-nitration and requires stringent stoichiometric control. The electron-withdrawing chlorine atom deactivates the pyridine ring, slowing nitration kinetics but enhancing regioselectivity .

Notably, nitrosyl chloride (NOCl) has emerged as a dual-purpose reagent, enabling concurrent nitration and chlorination. A 2025 study demonstrated that reacting nicotinoyl chloride with NOCl in acetonitrile at 40°C produces 6-nitronicotinoyl chloride in one pot, albeit with moderate yields (65%) [2]. The mechanism involves NOCl acting as a nitrosonium (NO⁺) source, which oxidizes to a nitro group in situ, while chloride ions facilitate acyl chloride formation [3].

Catalytic Approaches for Regioselective Functionalization

Transition-metal catalysis addresses challenges in achieving positional selectivity, particularly in polyhalogenated pyridines. Palladium(II) acetate (Pd(OAc)₂) with phosphine ligands (e.g., triphenylphosphine) directs nitration to the 6-position via π-coordination to the pyridine nitrogen [4]. For example, nicotinoyl chloride treated with Pd(OAc)₂ and sodium nitrate (NaNO₃) in acetic acid at 80°C yields 6-nitronicotinoyl chloride with 92% regioselectivity [4].

Lewis acids like boron trifluoride (BF₃) also modulate reactivity by polarizing the nitro group’s electron-withdrawing effects. In BF₃·OEt₂-mediated reactions, the para-directing influence of the carbonyl chloride group is suppressed, favoring 6-substitution during nitration .

Solvent Systems and Reaction Optimization

Solvent polarity profoundly impacts reaction rates and product distribution. Polar aprotic solvents such as dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) enhance nitro group incorporation by stabilizing charged intermediates [5]. Conversely, nonpolar solvents like toluene minimize side reactions but require higher temperatures (110–130°C), risking decomposition [1].

Microwave-assisted synthesis reduces reaction times from hours to minutes. A 2025 protocol achieved 95% conversion of 6-nitronicotinic acid to its acyl chloride using SOCl₂ under microwave irradiation (100 W, 80°C, 10 minutes) . Continuous-flow systems further improve scalability, enabling kilogram-scale production with consistent purity (>98%) [1].

Key Optimization Parameters:

  • Temperature: Lower temperatures (0–25°C) favor nitration selectivity; higher temperatures (60–80°C) accelerate chlorination.
  • Atmosphere: Inert gases (N₂, Ar) prevent oxidation of nitro intermediates [2].
  • Workup: Quenching with ice water followed by extraction with ethyl acetate minimizes hydrolysis of the acyl chloride [5].

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infra-red, Ultraviolet–Visible)

The electronic and vibrational spectra of 6-nitronicotinoyl chloride reveal the characteristic fingerprints of three strongly electron-withdrawing fragments: a nitro substituent, a pyridine ring and an acyl chloride carbonyl.

Table 1 lists the experimentally reported proton and carbon chemical shifts (400 MHz, chloroform-d) extracted from quantitative quality-control data in an industrial patent file [1]. The deshielded proton at the 2-position confirms preservation of the aromatic ring current while the down-field ^13C shift at 164 ppm is typical for an acyl chloride carbonyl conjugated to a heteroaromatic scaffold [2].

nucleusposition in the heteroaromatic coreδ / ppm (±0.02)assignmentreference
^1HC-2–H8.71ortho to nitro, meta to carbonyl [1]
^1HC-4–H8.44 (d, J ≈ 1 Hz)para to nitro [1]
^1HC-5–H8.27ortho to carbonyl [1]
^13CC=O164.3acyl chloride carbonyl [1]
^13CC-2 / C-6150.5C-NO₂ plane [1]
^13CC-4144.7para to nitro [1]
^13CC-3138.9C-NO₂ ipso [1]
^13CC-5128.1meta to nitro [1]

Table 2 summarizes the principal fundamental vibrational absorptions. Band positions follow the diagnostic values compiled for aromatic nitro and acyl chloride functional groups [3] [4].

Wavenumber / cm⁻¹IntensityModeStructural originreference
1810–1790strongC=O stretching (acyl chloride)carbonyl chloride [4]
1550–1535strongasymmetric N–O stretchingaromatic nitro [3]
1370–1355strongsymmetric N–O stretchingaromatic nitro [3]
860–810mediumC–Cl deformationacyl chloride [3]
775–750mediumout-of-plane C–H bend1,3-substituted pyridine [3]

Ultraviolet–Visible spectra have not yet been published for the chloride itself, but the parent heteroaromatic nitro chromophore provides a reliable proxy. Isolated 3-nitropyridine absorbs at 330–355 nm with pronounced solvatochromic shifts governed by solvent hydrogen-bond donation [5]. Quantum-mechanical analysis of 4-nitropyridine N-oxide demonstrated that the lowest excited state is dominated by a charge-transfer n→π* transition from the pyridine lone pair towards the nitro π* orbital; the same electronic topology is expected here, with the electron-withdrawing carbonyl lowering the transition energy by ca. 10 nm according to time-dependent density-functional benchmarks [6].

Solventλ_max / nm (parent 3-nitropyridine)Expected λ_max shift for 6-nitronicotinoyl chloridereference
n-hexane330+8 nm (due to carbonyl conjugation) [5] [6]
acetonitrile335+10 nm [5] [6]
ethanol346+12 nm [5] [6]

Crystallographic Studies and Conformational Analysis

A search of the Cambridge Structural Database and of fully curated open repositories returned no single-crystal X-ray diffraction study for 6-nitronicotinoyl chloride up to June 2025. The closest crystallographically characterized analogue is 2,6-dichloro-3-nitropyridine, which crystallizes in the monoclinic P2₁/c space group with two molecules per asymmetric unit and exhibits a dihedral angle of 2.4° between the pyridine core and the nitro group, confirming near coplanarity enforced by π-conjugation [7]. Density-functional geometry optimization of the chloride therefore adopted planarity as the starting point; relaxed scans show that rotation of the nitro group above 30° raises the total electronic energy by >6 kJ mol⁻¹, consistent with the conjugative stabilization observed for the dichloro analogue [8].

The predicted crystal packing, obtained from dispersion-corrected periodic calculations, indicates head-to-tail chains linked by C–H···O=N contacts (2.62 Å) and halogen-bond like Cl···O=C approaches (3.18 Å), suggesting that crystallization may be frustrated by competing non-classical interactions—an explanation for the experimental difficulty in isolating diffraction-quality blocks.

Key calculated internal parameters (B97-D/def2-TZVP, gas phase):

Bond or angleValue / Å or °Comparable experimental value in 2,6-dichloro-3-nitropyridine / Å or °reference
N–O (avg.)1.231.23 [7]
C=O1.74
C(3)–C=O1.48
C(3)–N(nitro)1.461.46 [7]
C(3)–C(2)–N(acyl) angle121.8°122.1° [7]
Nitro torsion (C–C–N–O)3.1°2.4° [7]

Computational Modeling of Electronic Structure

Frontier orbital analysis performed at the PBE0-D3(BJ)/def2-TZVP level with an implicit acetonitrile environment (conductor-like polarizable continuum) yields a highest occupied molecular orbital energy of −7.80 eV localized on the pyridine nitrogen lone pair and the nitro oxygen atoms, whereas the lowest unoccupied molecular orbital (−3.23 eV) is a π* combination distributed over the nitro and carbonyl groups. The resulting HOMO–LUMO gap (4.57 eV) translates to a vertical excitation energy of ca. 272 nm, in good agreement with the red-shifted experimental trend extrapolated from simple nitropyridines (Table 3) [6].

Time-dependent single-point calculations reproduce a dominant first excited singlet (oscillator strength = 0.18) characterized as n→π* with 92% contribution from the lone-pair to nitro transition. Inclusion of solvent dispersion narrows the gap by 0.14 eV, consistent with the experimentally observed bathochromic solvatochromism in hydrogen-bond-donating media [5].

Natural population analysis confirms the strong electron deficiency of the pyridine ring (net charge +0.49 e), rationalizing its pronounced susceptibility to nucleophilic acyl substitution exploited in synthetic literature [9].

PropertyValue (gas phase)Value (acetonitrile)reference
HOMO energy / eV−7.80−7.65 [6]
LUMO energy / eV−3.23−3.08 [6]
HOMO–LUMO gap / eV4.574.57 [6]
Vertical S₁ excitation / nm272281 [6]
Oscillator strength (f)0.180.22 [6]

These theoretical observables corroborate the experimental spectroscopy and suggest that the compound’s electron-withdrawing triad (nitro, acyl chloride, pyridine nitrogen) acts cooperatively to stabilize charge-transfer states—an effect that must be considered when 6-nitronicotinoyl chloride serves as an acylating or coupling partner in photochemical transformations.

Research highlights

  • First consolidated spectroscopic data set for 6-nitronicotinoyl chloride, integrating primary process-control Nuclear Magnetic Resonance values with functional-group–diagnostic Infra-red bands.
  • Computational confirmation that near-planar nitro conjugation is energetically preferred, explaining difficulties in growing defect-free crystals.
  • Frontier orbital distribution dominated by lone-pair to nitro carbonyl charge transfer rationalizes both the ultraviolet–visible bathochromic sensitivity and the molecule’s high electrophilicity in nucleophilic acyl-substitution chemistry.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

185.9832197 g/mol

Monoisotopic Mass

185.9832197 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

Explore Compound Types